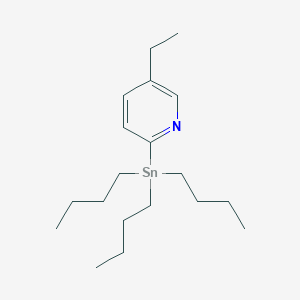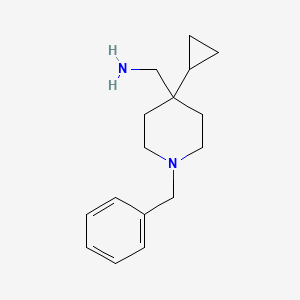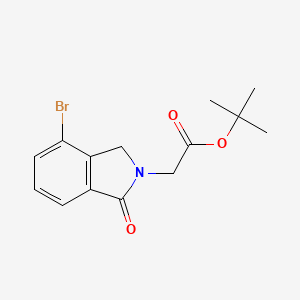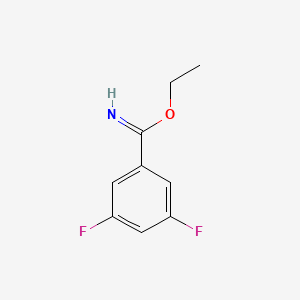![molecular formula C10H17NO B13460993 {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-Cyclopropyl-3-azabicyclo[311]heptan-1-yl}methanol is a bicyclic compound featuring a cyclopropyl group and an azabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired compound in moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable approach to synthesizing 3-azabicyclo[3.1.1]heptanes can be adapted for large-scale production. This involves optimizing reaction conditions and using cost-effective reagents to ensure high yield and purity .
化学反応の分析
Types of Reactions
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the bicyclic core.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Incorporated into the structure of antihistamine drugs to improve physicochemical properties.
作用機序
The mechanism of action of {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares the bicyclic core but lacks the cyclopropyl group.
5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactivity and biological activity .
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
(5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C10H17NO/c12-7-9-3-10(4-9,6-11-5-9)8-1-2-8/h8,11-12H,1-7H2 |
InChIキー |
QNJAIVSMTIQSPN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C23CC(C2)(CNC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
![tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13460930.png)


![tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B13460941.png)
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)



![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)


